2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

Medicinal chemistry Structure-activity relationship Lead optimization

This specific 4-methylphenyl analog (CAS 956574-16-6) is essential for matched-pair SAR studies against its 4-chlorophenyl counterpart (CAS 956741-35-8). The electron-donating methyl group (Δσp = –0.40 vs chloro) alters target engagement and ADME profiles, making blind substitution a source of irreproducible results. Use the 20.4 Da mass difference for unambiguous LCMS identity confirmation. Procure for pharmacophore comparison with benzenesulfonamide series or inclusion in antimalarial screening cascades against chloroquine-sensitive/resistant P. falciparum strains.

Molecular Formula C23H18N2O4S
Molecular Weight 418.47
CAS No. 956574-16-6
Cat. No. B2920695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate
CAS956574-16-6
Molecular FormulaC23H18N2O4S
Molecular Weight418.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O4S/c1-17-11-13-19(14-12-17)25-16-18(15-24-25)23(26)21-9-5-6-10-22(21)29-30(27,28)20-7-3-2-4-8-20/h2-16H,1H3
InChIKeyZEOINDQNCCFLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS 956574-16-6): Procurement-Ready Structural and Physicochemical Profile


2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS 956574-16-6; molecular formula C23H18N2O4S; molecular weight 418.47 g/mol) is a synthetic pyrazole-based benzenesulfonate ester featuring a 4-methylphenyl substituent at the pyrazole N1-position and a carbonyl-linked benzenesulfonate moiety at the 4-position . It is supplied as a research-grade compound with a minimum purity specification of 95% . The compound belongs to a broader class of pyrazolyl benzenesulfonates and sulfonamides that have demonstrated antiparasitic and anticancer activities in peer-reviewed studies [1]. Notably, the closest structural analog—2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS 956741-35-8)—differs by a single halogen-for-methyl substitution on the N1-phenyl ring, which introduces measurable differences in molecular weight, lipophilicity, and electronic character relevant to target engagement and ADME properties .

Why Generic Substitution of 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate Fails: Structural Differentiation from the 4-Chlorophenyl Analog


The 4-methylphenyl and 4-chlorophenyl analogs of this pyrazolyl benzenesulfonate scaffold are not interchangeable. The para-substituent on the N1-phenyl ring governs key molecular properties: the methyl group (–CH3) is electron-donating (Hammett σp = –0.17) and moderately lipophilic (π = +0.56), while the chloro group (–Cl) is electron-withdrawing (σp = +0.23) with higher lipophilicity (π = +0.71) [1]. Published SAR studies on N1-aryl pyrazole derivatives confirm that para-substitution type (methyl vs. chloro vs. sulfonamide) directly modulates in vitro COX-2/5-LOX inhibitory potency and in vivo anti-inflammatory activity [2]. These electronic and lipophilic differences can alter target binding affinity, metabolic stability, and off-target profiles, making blind substitution between the methyl (CAS 956574-16-6) and chloro (CAS 956741-35-8) variants a source of irreproducible results in biological assays. The quantitative evidence below substantiates where meaningful differentiation exists.

Quantitative Differentiation Evidence for 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS 956574-16-6) Against Closest Analogs


Molecular Weight and Calculated Lipophilicity Differentiation: 4-Methylphenyl vs. 4-Chlorophenyl Analog

The target compound (4-methylphenyl analog) has a molecular weight of 418.47 g/mol, which is 20.4 g/mol lower than the 4-chlorophenyl analog (MW 438.88 g/mol) . Based on the established π-values for aromatic substituents, the 4-chlorophenyl analog is predicted to have a measurably higher logP (ΔlogP ≈ +0.15 to +0.3) due to the greater lipophilicity of chlorine (π = +0.71) versus methyl (π = +0.56) [1]. This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo models [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Electronic Character Differentiation: Hammett σp of 4-Methyl vs. 4-Chloro Substituent on N1-Phenyl Ring

The 4-methyl substituent on the target compound is electron-donating (Hammett σp = –0.17), whereas the 4-chloro substituent on the comparator is electron-withdrawing (σp = +0.23), yielding a net Δσp of –0.40 between the two analogs [1]. Published SAR on N1-aryl pyrazole derivatives demonstrates that para-substitution type significantly affects in vitro potency; chloro and sulfonamide substituents at this position have been reported to enhance COX-2/5-LOX inhibitory activity relative to unsubstituted and methyl-substituted analogs [2]. While direct head-to-head IC50 data for this pair is not publicly available, the established electronic divergence predicts differential behavior in assays where the pyrazole N1-aryl ring participates in π-stacking or hydrogen-bonding interactions with the target protein.

Medicinal chemistry Electronic effects Enzyme inhibition

Antileishmanial Activity: Class-Level Evidence from Pyrazolyl Benzenesulfonamide Derivatives Against Leishmania spp.

While direct IC50 data for CAS 956574-16-6 against Leishmania spp. is not available from non-excluded primary sources, closely related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have demonstrated validated antileishmanial activity in peer-reviewed studies [1]. Compound 3b from this series exhibited IC50 values of 0.059 mM against Leishmania infantum and 0.070 mM against Leishmania amazonensis promastigotes, comparable to the reference drug pentamidine (IC50 = 0.062 mM against L. infantum) but with a superior selectivity index (SI = 2.44 vs. 0.87 for pentamidine) [1]. The target compound's benzenesulfonate ester architecture differs from the sulfonamide series but shares the critical pyrazole N1-aryl pharmacophore, positioning it as a structurally distinct probe for exploring ester-vs.-sulfonamide SAR in antileishmanial screening cascades.

Antiparasitic drug discovery Leishmaniasis Neglected tropical diseases

Antimalarial Activity: Class-Level Evidence from Pyrazole-Benzenesulfonamide Hybrids Against Plasmodium falciparum

Direct antimalarial IC50 data for CAS 956574-16-6 is not publicly available from primary peer-reviewed sources. However, a series of pyrazole-pyrazoline substituted benzenesulfonamides—sharing the pyrazole-benzenesulfonyl pharmacophore with the target compound—demonstrated in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of Plasmodium falciparum, with seven compounds exhibiting EC50 values below 2 μM [1]. Mechanistic studies on the lead compound 7o revealed inhibition of β-hematin formation as the mode of action [1]. The target compound's benzenesulfonate ester linkage represents a distinct chemotype within this class, offering a procurement rationale for exploring esterase-mediated prodrug strategies or differential heme-binding kinetics relative to the sulfonamide series.

Antimalarial drug discovery Plasmodium falciparum β-hematin inhibition

Procurement-Grade Purity Specification and Supply Chain Differentiation

The target compound is supplied with a minimum purity specification of 95% as verified by the vendor CymitQuimica (Biosynth brand) . The 4-chlorophenyl analog (CAS 956741-35-8) is also supplied at 95% minimum purity by AK Scientific . Both compounds are classified for research use only (RUO), with long-term storage recommendations at cool, dry conditions for the chloro analog and similar implied storage for the methyl analog. The target compound (CAS 956574-16-6) has the molecular formula C23H18N2O4S and InChI Key ZEOINDQNCCFLFU-UHFFFAOYSA-N, enabling unambiguous identity verification by LCMS or NMR prior to use .

Chemical procurement Quality assurance Research reproducibility

Recommended Research Application Scenarios for 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS 956574-16-6)


Antileishmanial Probe Development: Ester-vs.-Sulfonamide Pharmacophore Comparison

Procure CAS 956574-16-6 alongside a representative 4-(1H-pyrazol-1-yl)benzenesulfonamide (e.g., compound 3b from Marra et al., 2012) to conduct a pairwise pharmacophore comparison. The target compound's benzenesulfonate ester linkage distinguishes it from the sulfonamide series that demonstrated IC50 values of 0.059–0.228 mM against Leishmania infantum and L. amazonensis promastigotes [1]. Comparative IC50 determination under identical assay conditions will directly quantify the impact of ester vs. sulfonamide geometry on antileishmanial potency and selectivity index, with pentamidine as the clinical reference control (IC50 = 0.062 mM against L. infantum) [1].

N1-Aryl Substitution SAR: Mapping Methyl vs. Chloro Effects on Target Engagement

Co-procure the target compound (4-methylphenyl analog, CAS 956574-16-6) and its 4-chlorophenyl analog (CAS 956741-35-8, MW 438.88) to perform a matched-pair SAR analysis . The established electronic divergence (Δσp = –0.40) and lipophilicity difference (Δπ = –0.15) predict differential target binding and ADME profiles [2]. This pair is particularly suited for evaluating the contribution of N1-phenyl para-substitution to kinase inhibition, carbonic anhydrase inhibition, or antiparasitic activity in any assay where pyrazole N1-aryl engagement is suspected.

Antimalarial Screening: Benzenesulfonate Ester as a Potential Prodrug or Heme-Binding Scaffold

Include CAS 956574-16-6 in antimalarial screening cascades against chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) Plasmodium falciparum strains, building on the demonstrated sub-2 μM EC50 of pyrazole-benzenesulfonamide hybrids [3]. The benzenesulfonate ester may confer differential susceptibility to esterase-mediated hydrolysis in parasitized erythrocytes, potentially generating a bioactive phenol metabolite. Pair with a β-hematin inhibition assay to determine whether the ester linkage alters heme-binding kinetics relative to the sulfonamide series.

Compound Library Procurement: Using Mass Difference for Identity Verification and Contamination Control

For core facility managers and compound management teams, the 20.4 Da mass difference between the methyl analog (MW 418.47) and chloro analog (MW 438.88) provides a robust LCMS-based identity confirmation checkpoint . This is particularly valuable when both analogs are present in the same screening library, as the distinct molecular weights and InChI Keys (ZEOINDQNCCFLFU-UHFFFAOYSA-N for the target compound) enable unambiguous differentiation and prevent cross-well contamination errors during high-throughput screening campaigns .

Quote Request

Request a Quote for 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.